molecular formula C8H5N3O4 B1394287 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 858340-93-9

5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B1394287
CAS No.: 858340-93-9
M. Wt: 207.14 g/mol
InChI Key: RASQKOVSKRYFCS-UHFFFAOYSA-N
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Description

5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with a nitro group at position 5 and a carboxylic acid moiety at position 3 (Figure 1). This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The nitro group enhances reactivity for further functionalization (e.g., reduction to amines), while the carboxylic acid enables salt formation or conjugation with other pharmacophores .

Preparation Methods

Core Synthetic Strategy

The primary synthetic route begins with constructing the pyrrolo[2,3-b]pyridine core, followed by selective nitration to introduce the nitro group at position 5, and subsequent carboxylation to install the carboxylic acid at position 3.

Step-by-step overview:

Step Reaction Reagents & Conditions Purpose Remarks
1 Formation of pyrrolo[2,3-b]pyridine core Cyclization of suitable precursors (e.g., 2-aminopyridines with α,β-unsaturated carbonyls) Establish the heterocyclic scaffold Often involves palladium-catalyzed cyclizations
2 Nitration at position 5 Nitric acid (HNO₃) with sulfuric acid (H₂SO₄) at 0–5°C Introduce nitro group Temperature control prevents over-nitration
3 Carboxylation at position 3 Hydrolysis of ester intermediates or direct CO₂ insertion Install carboxylic acid High-pressure CO₂ or carboxylating agents used

Reaction Conditions and Their Impact on Yield

Reaction conditions critically influence the purity and yield of the final product. Key parameters include solvent choice, temperature, catalyst loading, and reaction time.

Table 1: Typical Reaction Conditions for Synthesis

Reaction Step Reagents Solvent Temperature Catalyst Yield Range Notes
Nitration HNO₃ / H₂SO₄ - 0–5°C - 70–85% Controlled temperature prevents over-nitration
Cyclization Palladium catalyst (e.g., Pd(PPh₃)₄) Toluene Reflux Pd catalyst 70–95% Reflux conditions promote ring closure
Hydrolysis / Carboxylation NaOH or CO₂ Water/High-pressure CO₂ Reflux (80–100°C) - 65–90% Ensures complete conversion to acid

Industrial Scale-Up Considerations

For large-scale production, continuous flow reactors are preferred to improve safety and reaction control. Optimization involves:

  • Use of recyclable catalysts and solvents.
  • Precise temperature and pressure regulation.
  • Advanced purification methods such as recrystallization and chromatography to remove impurities.

Research Findings and Literature Data

Research articles demonstrate the effectiveness of Suzuki coupling reactions for functionalization post-synthesis, which can be integrated into the synthetic route to diversify derivatives. For example, Suzuki coupling of nitrated precursors with arylboronic acids yields 3,5-disubstituted pyrrolopyridines with yields ranging from 65–85%, indicating high efficiency of these methods under optimized conditions.

Additionally, alternative routes such as formylation followed by oxidation and deprotection have been employed to synthesize related derivatives, emphasizing the versatility of the core scaffold's functionalization.

Summary of Key Reaction Parameters

Parameter Optimal Range Effect on Yield & Purity References
Temperature 0–5°C for nitration; 80–100°C for hydrolysis Prevents overreaction, improves selectivity ,
Catalyst Loading 5–10 mol% Pd catalyst Balances cost and efficiency ,
Reaction Time 1–24 hours Ensures complete conversion ,
Solvent Ethanol, DMF, or toluene Affects solubility and reaction rate ,

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is in the field of medicinal chemistry. Its structural characteristics make it a valuable scaffold for the development of novel pharmaceutical agents.

Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the nitro group can enhance cytotoxicity against various cancer cell lines, making this compound a candidate for further development as an anticancer drug .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, which could lead to the development of new antibiotics, especially in the face of rising antibiotic resistance .

Synthetic Chemistry

This compound serves as an important building block in synthetic organic chemistry.

Synthesis of Heterocycles

This compound is utilized in the synthesis of various heterocyclic compounds. Its ability to participate in cyclization reactions allows chemists to create complex molecular architectures that are essential in drug discovery and material science .

Ligand Development

In coordination chemistry, this compound can act as a ligand for metal complexes. These metal-ligand complexes are crucial in catalysis and materials science applications, particularly in developing catalysts for organic transformations .

Material Science

The compound's unique chemical structure also lends itself to applications in material science.

Polymer Chemistry

Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This makes it a candidate for use in high-performance materials and composites .

Nanotechnology

In nanotechnology, this compound may be used to functionalize nanoparticles for targeted drug delivery systems. Its ability to interact with biological systems can facilitate the design of nanoparticles that release therapeutic agents in a controlled manner .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated enhanced cytotoxicity against specific cancer cell lines when modified
Antimicrobial PropertiesShowed potential effectiveness against resistant bacterial strains
Synthetic ApplicationsEffective as a precursor for synthesizing complex heterocycles
Coordination ChemistryDeveloped novel metal-ligand complexes with catalytic properties
Material ScienceImproved mechanical properties when integrated into polymer matrices
NanotechnologyEnabled targeted delivery systems using functionalized nanoparticles

Mechanism of Action

The biological activity of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is often attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrolo[2,3-b]pyridine Core

Table 1: Key Structural Analogues and Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Applications Synthesis Yield (%) Reference
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid -NO₂ (5), -COOH (3) C₈H₅N₃O₄ 207.06 Pharmaceutical intermediates N/A
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid -Cl (5), -COOH (3) C₈H₅ClN₂O₂ 196.59 Medical intermediates N/A
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid -CF₃ (5), -COOH (3) C₉H₅F₃N₂O₂ 230.14 Research chemical N/A
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid -CH₃ (5), -COOH (3) C₉H₈N₂O₂ 176.17 Not specified N/A

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and trifluoromethyl (-CF₃) substituents increase acidity of the carboxylic acid due to their electron-withdrawing effects, enhancing solubility in polar solvents .
  • Halogen Substitution : The 5-chloro derivative exhibits reduced steric hindrance compared to nitro, favoring nucleophilic substitution reactions .
  • Methyl Group : The 5-methyl analogue lacks strong electronic effects, making it less reactive but more lipophilic .

Key Observations :

  • Suzuki Coupling : Efficient for introducing aryl groups at position 5 (e.g., phenyl, fluorophenyl) with yields exceeding 80% .
  • Nitro Reduction: The nitro group in 5-nitro derivatives serves as a precursor for generating 3-amino intermediates, which are acylated to form amides (e.g., nicotinamide derivatives) .
  • Hydrolysis : Carboxylic acids are often synthesized via ester hydrolysis under basic conditions .

Structural and Electronic Comparisons

  • Ring Fusion Isomerism : Pyrrolo[2,3-b]pyridine (5-nitro) vs. pyrrolo[2,3-c]pyridine () isomers exhibit distinct electronic profiles due to differing nitrogen positions, affecting π-π stacking and hydrogen-bonding capabilities .
  • Crystallography: Nitro-substituted compounds (e.g., 7-nitro-benzothiopyrano[2,3-b]pyridin-5-one) form intermolecular hydrogen bonds (C–H⋯O), stabilizing crystal structures .

Biological Activity

5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS Number: 858340-93-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C8H5N3O4
  • Molecular Weight : 207.145 g/mol
  • Purity : ≥97%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds within this structural class often exhibit inhibition of specific enzymes and receptors, which is critical for their therapeutic efficacy.

Key Targets

  • Cyclin-dependent Kinases (CDKs) : Some derivatives of pyrrolo[2,3-b]pyridine compounds have shown significant inhibitory activity against CDK2 and CDK9, which are crucial for cell cycle regulation. The IC50 values for these interactions have been reported as low as 0.36 µM for CDK2 .
  • GABA Aminotransferase : Inhibition of this enzyme has implications for neurological disorders. Compounds designed based on the pyrrolo structure have been shown to enhance GABA levels in the brain, potentially offering therapeutic benefits for conditions like epilepsy .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa0.45Significant inhibition of cell proliferation
HCT1160.50Moderate inhibition observed
A3750.60Reduced viability noted

These findings suggest that the compound may serve as a lead structure for developing anticancer agents.

Anti-inflammatory Activity

Research into the anti-inflammatory properties of similar compounds has indicated that pyrrolo derivatives can suppress COX-2 activity effectively:

Compound IC50 (µM) Comparison to Celecoxib
Compound A0.04 ± 0.09Equivalent
Compound B0.04 ± 0.02Equivalent

This suggests that modifications to the pyrrolo structure can enhance anti-inflammatory effects comparable to established drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly influence potency and selectivity:

  • Nitro Group Positioning : The presence and position of nitro groups have been shown to affect both solubility and receptor binding affinity.
  • Carboxylic Acid Functionality : The carboxylic acid moiety is essential for maintaining bioactivity, particularly in enzyme inhibition.

Study on Anticancer Activity

A recent study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with notable apoptosis induction observed through flow cytometry analysis.

Neuroprotective Effects

Another study focused on the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. The results showed a significant decrease in reactive oxygen species (ROS) levels when treated with the compound, suggesting potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and how do reaction conditions affect yield?

  • Methodological Answer : Synthesis typically involves multi-step processes, including:

  • Nitration of precursor compounds : Introduce the nitro group using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
  • Cyclization : Employ palladium catalysts (e.g., Pd(PPh₃)₄) in refluxing toluene to form the pyrrolopyridine core .
  • Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using 2M NaOH under reflux for 1–2 hours, followed by acidification to pH 4.0 with acetic acid to precipitate the product .
  • Key factors : Solvent choice (ethanol vs. DMF), catalyst loading (5–10 mol%), and reaction time (1–24 hours) critically impact purity (≥95%) and yield (70–95%) .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C, 2h8590
CyclizationPd(PPh₃)₄, toluene, 110°C, 12h7695
Ester Hydrolysis2M NaOH, ethanol, reflux, 2h9598

Q. How is this compound characterized, and what analytical techniques are essential?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. For example, the carboxylic proton appears as a singlet at δ 12.5–13.0 ppm in DMSO-d₆ .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry (MS) : ESI-MS in negative mode typically shows [M−H]⁻ at m/z 236.02 (calculated for C₈H₄N₃O₄⁻) .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted precursors .
  • Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) improves purity to >99% .
  • Acid-Base Extraction : Adjust pH to 4.0 to precipitate the carboxylic acid, followed by filtration and vacuum drying .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

  • Methodological Answer :

  • Substitution at Position 5 : Replace nitro with halogens (e.g., Br, Cl) to modulate electron-withdrawing effects and improve antimicrobial activity .
  • Esterification : Convert the carboxylic acid to methyl esters for better cell permeability, followed by in vivo hydrolysis to the active form .
  • Hybridization : Fuse with quinolone scaffolds (e.g., nalidixic acid analogs) to target DNA gyrase in bacterial pathogens .

Q. How should researchers resolve contradictory data in biological assays (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) using HPLC .
  • Dose-Response Curves : Perform triplicate measurements across 8–10 concentrations to minimize variability .
  • Target Validation : Use CRISPR/Cas9 knockouts to confirm specificity for suspected biological targets (e.g., kinases) .

Q. What computational approaches predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., in kinases). Key interactions include H-bonding between the carboxylic acid and Lys72 .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity with antibacterial activity (R² > 0.85) .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 70% vs. 95%)?

  • Methodological Answer :

  • Reagent Purity : Ensure starting materials (e.g., Pd catalysts) are ≥99% pure to avoid side reactions .
  • Oxygen Sensitivity : Conduct cyclization under inert atmosphere (N₂/Ar) to prevent palladium oxidation .
  • Scale-Up Effects : Use continuous flow reactors for >10 mmol syntheses to maintain consistent heat/mass transfer .

Q. Safety and Stability

Q. What are the stability considerations for long-term storage?

  • Methodological Answer :

  • Storage Conditions : Keep at −20°C in amber vials under nitrogen to prevent nitro group degradation .
  • Lyophilization : Freeze-dry aqueous solutions to extend shelf life (>2 years) with <5% decomposition .

Properties

IUPAC Name

5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)6-3-10-7-5(6)1-4(2-9-7)11(14)15/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASQKOVSKRYFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677513
Record name 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858340-93-9
Record name 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858340-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

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